molecular formula C11H16N2O4S B2486196 Tert-butyl 4-amino-2-sulfamoylbenzoate CAS No. 103640-12-6

Tert-butyl 4-amino-2-sulfamoylbenzoate

Cat. No.: B2486196
CAS No.: 103640-12-6
M. Wt: 272.32
InChI Key: JGCUBNIWHPQFRS-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-sulfamoylbenzoate is a benzoic acid derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 4-position, and a sulfamoyl (-SO₂NH₂) group at the 2-position. The following analysis extrapolates insights from structurally related tert-butyl derivatives.

Properties

IUPAC Name

tert-butyl 4-amino-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)18(13,15)16/h4-6H,12H2,1-3H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCUBNIWHPQFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-sulfamoylbenzoate typically involves the esterification of 4-amino-2-sulfamoylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: 4-amino-2-sulfamoylbenzoic acid.

Scientific Research Applications

Tert-butyl 4-amino-2-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl group is a common motif in synthetic chemistry, often used to enhance solubility in organic solvents, stabilize intermediates, or modulate pharmacokinetics. Below is a comparison of tert-butyl 4-amino-2-sulfamoylbenzoate with analogous compounds from the evidence:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (hypothetical) C₁₁H₁₄N₂O₄S 270.31* tert-butyl ester, amino, sulfamoyl
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 tert-butyl ester, pyrrolidine, methoxyphenyl, hydroxymethyl
Tert-butyl alcohol C₄H₁₀O 74.12 tertiary alcohol
Tert-butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 273.12 tert-butyl ester, bromo, fluoro

*Calculated based on molecular formula.

Key Observations:

  • Polarity and Solubility: The amino and sulfamoyl groups in the target compound increase polarity compared to tert-butyl alcohol (hydrophobic) or halogenated analogs like tert-butyl 4-bromo-2-fluorobenzoate. This may enhance aqueous solubility, critical for bioavailability in drug design.
Table 2: Hazard Comparison
Compound Name Key Hazards Regulatory Exposure Limits
This compound (hypothetical) Potential sensitization (sulfonamide class); limited data Not available in evidence
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate No known hazards; stable under recommended conditions N/A
Tert-butyl alcohol - Irritant (skin, eyes, respiratory tract)
- Flammable (LEL 1.7%)
- Liver damage (synergistic with alcohol consumption)
OSHA PEL: 100 ppm (8-hour)
Tert-butyl 4-bromo-2-fluorobenzoate Hazards unspecified; halogenated analogs may pose environmental concerns N/A

Key Observations:

  • Toxicity: Tert-butyl alcohol poses acute risks (irritation, flammability) and chronic risks (liver damage) , while the pyrrolidine carboxylate in is noted as non-hazardous. The target compound’s sulfamoyl group may introduce hypersensitivity risks, akin to sulfonamide drugs.
  • Reactivity: Tert-butyl alcohol decomposes explosively with strong acids or oxidizers , whereas tert-butyl esters (e.g., ) are generally stable unless exposed to harsh conditions.

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